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Compound of Interest

Compound Name: 3-Chloro-1,1,1-trifluoropropane

Cat. No.: B1584253

An In-Depth Technical Guide to 3-Chloro-1,1,1-trifluoropropane (HCFC-253fh)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and
professionals in drug development engaged in the use of fluorinated compounds. We will delve
into the core attributes of 3-Chloro-1,1,1-trifluoropropane, a versatile C3 building block,
moving beyond basic data to provide actionable insights into its application, reactivity, and safe
handling.

Introduction: The Strategic Value of 3-Chloro-1,1,1-
trifluoropropane

3-Chloro-1,1,1-trifluoropropane, also known as HCFC-253fb, is a halogenated alkane of
significant interest in modern organic synthesis. Its chemical structure, featuring a stable
trifluoromethyl group and a reactive chlorine atom, makes it a valuable intermediate for
introducing the 3,3,3-trifluoropropyl moiety into a wide range of molecules.[1][2] In the
pharmaceutical and agrochemical industries, the incorporation of fluorine atoms is a well-
established strategy to modulate a compound's metabolic stability, lipophilicity, bioavailability,
and binding affinity.[1][2][3] This guide provides the foundational knowledge required to
effectively and safely leverage this potent building block in research and development.

Chemical Identity and Molecular Structure
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A precise understanding of a reagent's structure is fundamental to predicting its reactivity and
integrating it into synthetic workflows.

Chemical Name: 3-Chloro-1,1,1-trifluoropropane

CAS Number: 460-35-5[4][5][6]

Molecular Formula: CsHaCIFs[1][5][6][7][8]

Molecular Weight: 132.51 g/mol [1][6][8][9]

The molecule consists of a three-carbon propane chain. The C1 position is fully substituted with
three fluorine atoms, forming a highly stable trifluoromethyl group. The C3 position bears a
chlorine atom, which serves as the primary reactive site for nucleophilic displacement.

Computational Representations:

« SMILES:FC(F)(F)CCCI[7][8]

e InChl:InChl=1S/C3H4CIF3/c4-2-1-3(5,6)7/h1-2H2[6][8][9]
Below is a visualization of the molecule's connectivity.

Caption: Molecular structure of 3-Chloro-1,1,1-trifluoropropane.

Physicochemical Properties: Data for Practical
Application

The physical properties of a reagent directly inform experimental design, from solvent selection
to reaction temperature and purification methods. At room temperature, 3-Chloro-1,1,1-
trifluoropropane is a colorless liquid with a faint, ether-like odor.[1][10]
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Property

Value

Significance in
Experimental Design

Boiling Point

~44-46 °C

Low boiling point requires
careful temperature control
during reactions to prevent
loss of material. Refluxing may

require a cooled condenser.

Melting Point

~-106 °C

Remains liquid under typical
laboratory and cryogenic
conditions, offering a broad

operational temperature range.

Density

~1.325 g/cm3

Denser than water, which will
affect phase separation during

aqueous workups.

Vapor Pressure

380.2 mmHg @ 25°C

High volatility necessitates
handling in well-ventilated
areas or a fume hood to

minimize inhalation exposure.

Low in water; soluble in non-

Due to its hydrophobic nature,
reactions are typically

performed in organic solvents.

Solubility polar organic solvents (e.g., N
Its low water solubility
hexane, ether) e .
simplifies extraction
procedures.[10]
Indicates moderate lipophilicity,
a key parameter in drug design
LogP 1.55 yP 9 9

for cell membrane

permeability.

Reactivity, Synthesis, and Mechanistic

Considerations
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Reactivity Profile: The synthetic utility of 3-Chloro-1,1,1-trifluoropropane stems from the
reactivity of the carbon-chlorine bond. The electron-withdrawing effect of the distal
trifluoromethyl group slightly activates the C-CI bond towards nucleophilic substitution.

e Primary Reactive Site: The chlorine atom is a good leaving group, making the molecule an
excellent substrate for Sn2 reactions with a variety of nucleophiles (e.g., amines, thiols,
alcohols, carbanions).

o Chemical Stability: The compound is chemically inert in many situations, making it a robust
building block that can withstand various reaction conditions without degradation.[4][11]
However, it can react violently with strong reducing agents (e.g., active metals) and strong
oxidizing agents, especially at elevated temperatures.[4][9][11]

General Synthetic Workflow: The primary application of this reagent is to introduce the 3,3,3-
trifluoropropyl group. A typical workflow involves the reaction of a nucleophilic substrate with 3-
Chloro-1,1,1-trifluoropropane, often in the presence of a base to deprotonate the nucleophile

or scavenge the HCI byproduct.

Products
Reactants

Base-H+Cl-
Salt Byproduct
S_N2 Reaction ( yp )
e Nu-CH2CH2CF3
(Trifluoropropylated Product)

Nucleophile (e.g., R-NH2, R-SH)

Click to download full resolution via product page

Caption: General workflow for nucleophilic substitution.
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Representative Experimental Protocol: N-alkylation
of Aniline

This protocol provides a self-validating, step-by-step methodology for a representative Sn2
reaction. The causality behind each step is explained to ensure reproducibility and
understanding.

Objective: To synthesize N-(3,3,3-trifluoropropyl)aniline.

Materials:

Aniline (Reagent Grade)

e 3-Chloro-1,1,1-trifluoropropane (=98% purity)

¢ Potassium Carbonate (K2COs), anhydrous

e N,N-Dimethylformamide (DMF), anhydrous

 Diethyl ether

e Saturated aqueous sodium bicarbonate (NaHCOs)

e Brine (saturated aqueous NacCl)

e Anhydrous Magnesium Sulfate (MgSQOa)

Protocol:

e Reaction Setup (Inert Atmosphere): To a 100 mL round-bottom flask equipped with a
magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.5
equivalents). The use of an anhydrous base is critical to prevent unwanted side reactions
with water.

e Solvent and Reagent Addition: Add anhydrous DMF (20 mL) to the flask. DMF is chosen as
the solvent for its high boiling point and ability to dissolve both the organic substrate and the
inorganic base. Add aniline (1.0 equivalent) to the stirred suspension.
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o Addition of Electrophile: Add 3-Chloro-1,1,1-trifluoropropane (1.2 equivalents) dropwise at
room temperature. A slight excess of the electrophile ensures complete consumption of the
starting aniline.

o Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath. The elevated
temperature is necessary to overcome the activation energy of the Sn2 reaction.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS
until the starting aniline spot is consumed (typically 4-6 hours). This step is crucial for
process control and prevents the formation of over-alkylation byproducts.

e Workup - Quenching and Extraction: Cool the mixture to room temperature. Carefully pour
the reaction mixture into a separatory funnel containing 50 mL of water. This quenches the
reaction and dissolves the DMF and inorganic salts. Extract the aqueous layer with diethyl
ether (3 x 30 mL).

e Washing: Combine the organic extracts and wash sequentially with saturated aqueous
NaHCOs (2 x 20 mL) to remove any acidic impurities, and then with brine (1 x 20 mL) to
reduce the amount of dissolved water in the organic phase.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOQOea, filter, and
concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude
product.

« Purification: Purify the crude residue by column chromatography on silica gel to obtain the
pure N-(3,3,3-trifluoropropyl)aniline.

Safety, Handling, and Environmental Considerations
Proper handling is paramount due to the compound's toxicological and environmental profile.
Hazard Identification:

 Toxicity: Toxic if inhaled and may be harmful if swallowed.[9] It is described as a poison by
ingestion and moderately toxic by inhalation. High concentrations of vapor may displace
oxygen and cause rapid suffocation.[12]
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« Irritation: Causes serious eye irritation and may cause skin and respiratory irritation.[13]

e Reactivity Hazards: While generally stable, it can react violently with strong reducing and
oxidizing agents.[4][9]

e Environmental: Classified as a Class Il Ozone Depleter by the EPA and is harmful to public
health and the environment by destroying ozone in the upper atmosphere.[1][13]

Safe Handling Practices:
o Ventilation: Always handle in a well-ventilated chemical fume hood.[14]

o Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, safety goggles,
and a lab coat.[14]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away
from incompatible materials like strong oxidizing and reducing agents.[14]

» Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations. Do not discharge to sewer systems.[14]

Conclusion

3-Chloro-1,1,1-trifluoropropane is a strategically important building block for introducing the
trifluoropropyl group in pharmaceutical and agrochemical research. Its well-defined reactivity,
centered on the C-Cl bond, allows for predictable integration into complex synthetic routes. A
thorough understanding of its physicochemical properties and adherence to strict safety and
handling protocols are essential for its effective and responsible use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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